![molecular formula C14H13N3O3S B2646575 N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428360-26-2](/img/structure/B2646575.png)

N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

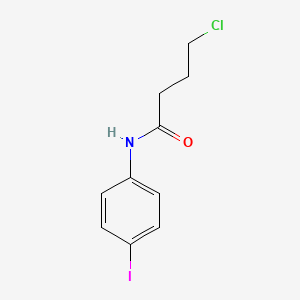

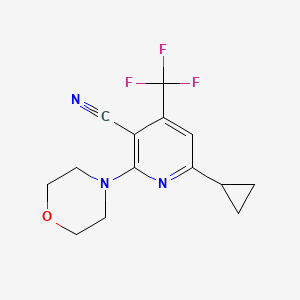

“N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The highest occupied molecular orbit (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-separated . The HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo[c][1,2,5]thiadiazole moiety .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing compounds with similar backbones to N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These methods often involve reactions that incorporate furan and thiadiazole units into complex molecules, aiming to explore their chemical properties and structural characteristics. For instance, studies on the synthesis of furan and benzochalcogenodiazole based polymers highlight the importance of the donor-acceptor approach in crafting compounds with potential electronic applications (İçli-Özkut et al., 2013).

Biological Activities

Investigations into the biological activities of compounds structurally related to N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have revealed promising antimicrobial and anticancer properties. For example, derivatives of benzo[d]thiazole-2-carboxamide have been evaluated for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Zhang et al., 2017). Another study focused on the antimicrobial evaluation of certain benzimidazole-2yl derivatives, unveiling their potential as antibacterial agents (Abdel-Motaal et al., 2020).

Chemical Reactivity and Applications

Research on the reactivity of related heterocyclic systems has explored various synthetic routes and applications of furan and thiadiazole derivatives. These studies provide insights into the synthesis of complex molecules with potential uses in material science, pharmacology, and as intermediates in organic synthesis. For instance, the development of novel methods for synthesizing benzo[b]furan-2-thiols from thiadiazoles opens new avenues for creating biologically active compounds and materials with unique properties (Petrov et al., 2009).

properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-13(10-4-6-20-8-10)3-5-15-14(19)9-1-2-11-12(7-9)17-21-16-11/h1-2,4,6-8,13,18H,3,5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNRUBBJFVGFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)

![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)

![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)